molecular formula C20H14BrN5OS B328756 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA

Cat. No.: B328756
M. Wt: 452.3 g/mol
InChI Key: FCTQVXRNOCAAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a bromonicotinamide structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of the benzimidazole intermediate. This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Coupling with Phenyl Group: The benzimidazole intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of Carbonothioyl Group: The next step involves the introduction of the carbonothioyl group. This is typically achieved by reacting the intermediate with thiophosgene or a similar reagent.

    Bromination of Nicotinamide: Finally, the bromonicotinamide moiety is introduced through a bromination reaction, where the nicotinamide is treated with a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromonicotinamide moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalytic amounts of base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-5-chloronicotinamide: Similar structure with a chlorine atom instead of bromine.

    N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-5-fluoronicotinamide: Similar structure with a fluorine atom instead of bromine.

    N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-5-iodonicotinamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(5-BROMOPYRIDINE-3-CARBONYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the nicotinamide moiety may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14BrN5OS

Molecular Weight

452.3 g/mol

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C20H14BrN5OS/c21-14-9-13(10-22-11-14)19(27)26-20(28)23-15-7-5-12(6-8-15)18-24-16-3-1-2-4-17(16)25-18/h1-11H,(H,24,25)(H2,23,26,27,28)

InChI Key

FCTQVXRNOCAAHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br

Origin of Product

United States

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